molecular formula C12H13N3O4S B13711557 N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide

Katalognummer: B13711557
Molekulargewicht: 295.32 g/mol
InChI-Schlüssel: RHWFUBUBENAIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide typically involves the reaction of 5-methyl-1,2-oxazole-3-sulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide is unique due to its specific combination of an oxazole ring and a sulfonylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H13N3O4S

Molekulargewicht

295.32 g/mol

IUPAC-Name

N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C12H13N3O4S/c1-8-6-12(14-19-8)20(17,18)15-11-5-3-4-10(7-11)13-9(2)16/h3-7,15H,1-2H3,(H,13,16)

InChI-Schlüssel

RHWFUBUBENAIAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.